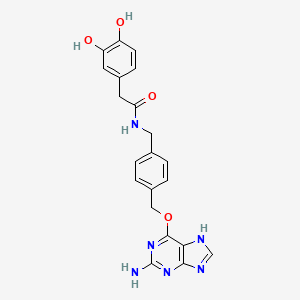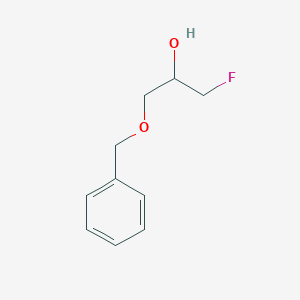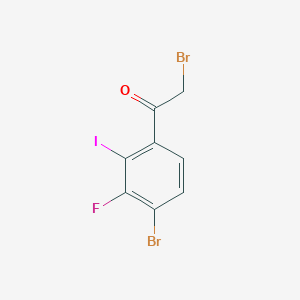
4-Bromo-3-fluoro-2-iodophenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-fluoro-2-iodophenacyl bromide: is a chemical compound with the molecular formula C8H4Br2FIO and a molecular weight of 421.83 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenacyl bromide structure. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-iodophenacyl bromide typically involves multiple steps, including halogenation and substitution reactions. The general synthetic route may include:
Halogenation: Introduction of bromine, fluorine, and iodine atoms to the phenacyl bromide structure.
Substitution Reactions: Replacement of hydrogen atoms with halogen atoms under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions using appropriate reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-3-fluoro-2-iodophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: Replacement of halogen atoms with other functional groups.
Oxidation and Reduction Reactions: Changes in the oxidation state of the compound.
Coupling Reactions: Formation of new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) and potassium fluoride (KF) in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Bromo-3-fluoro-2-iodophenacyl bromide is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for more complex molecules .
Biology and Medicine: In biological and medicinal research, this compound may be used to study the effects of halogenated phenacyl bromides on biological systems. It can serve as a probe to investigate enzyme activities and protein interactions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique halogenation pattern makes it valuable for designing molecules with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-fluoro-2-iodophenacyl bromide involves its interaction with molecular targets through halogen bonding and electrophilic substitution. The presence of multiple halogen atoms enhances its reactivity and allows it to participate in various chemical transformations. The compound can interact with nucleophiles, leading to the formation of new bonds and the modification of existing structures.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-fluoroacetophenone
- 4-Bromo-3-fluoro-2-iodobenzene
- 4-Bromo-3-fluoro-2-iodoaniline
Comparison: 4-Bromo-3-fluoro-2-iodophenacyl bromide is unique due to the presence of bromine, fluorine, and iodine atoms on the phenacyl bromide structure This combination of halogens imparts distinct reactivity and properties compared to similar compounds
Eigenschaften
Molekularformel |
C8H4Br2FIO |
|---|---|
Molekulargewicht |
421.83 g/mol |
IUPAC-Name |
2-bromo-1-(4-bromo-3-fluoro-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2FIO/c9-3-6(13)4-1-2-5(10)7(11)8(4)12/h1-2H,3H2 |
InChI-Schlüssel |
AQANLHBNNGATBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)CBr)I)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


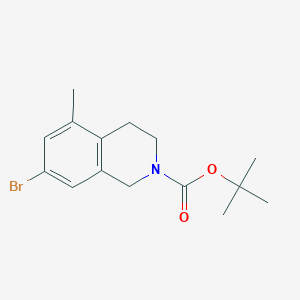
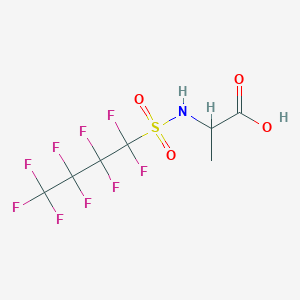
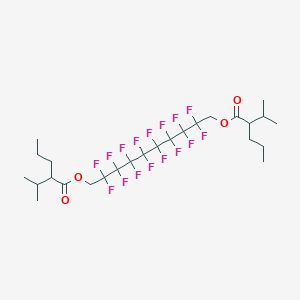
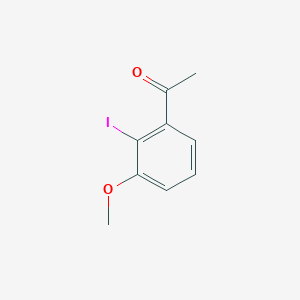
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)

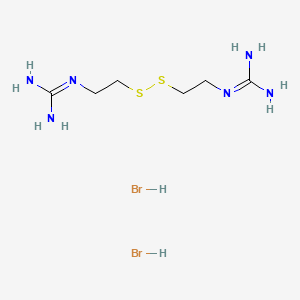

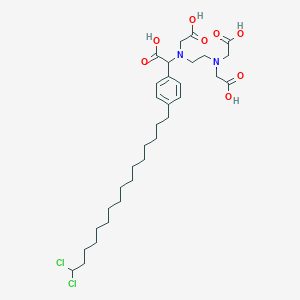
![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)

